molecular formula C12H16N2O2 B2547753 1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol CAS No. 612524-48-8

1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol

Cat. No. B2547753
CAS RN: 612524-48-8
M. Wt: 220.272
InChI Key: PXFKEENUHONSOL-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazole, which is a heterocyclic aromatic organic compound. Imidazole derivatives are found in many important natural products and synthetic drugs .


Molecular Structure Analysis

The compound contains an imidazole ring, which is a five-membered planar ring that includes two nitrogen atoms. It also has a methoxyethyl group attached to one of the nitrogen atoms in the imidazole ring .


Chemical Reactions Analysis

Imidazole compounds are known to participate in various chemical reactions. They can act as both nucleophiles and electrophiles, making them versatile in synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. In general, imidazoles are relatively stable and can exhibit both basic and acidic properties .

Scientific Research Applications

Catalysis and Material Science

The study of molybdenum(VI) complexes with ligands similar in structure to 1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol has revealed their potential as efficient and reusable catalysts for the oxidation of primary alcohols and hydrocarbons. These complexes, encapsulated in zeolite Y, demonstrate high catalytic activity and stability, along with the ability to be recovered and reused multiple times without significant loss of activity. This research opens up new avenues for the development of sustainable catalytic processes in material science (Ghorbanloo & Maleki Alamooti, 2017).

Synthetic Chemistry

The synthesis of (benzo[b]thienyl)methyl ethers of a structure analogous to 1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol has been explored, with findings indicating their potent antimycotic activity . These ethers present a new class of compounds with potential application in the development of new antifungal medications, showcasing the versatility of such chemical structures in drug design (Raga et al., 1992).

Supramolecular Chemistry

Research into the self-assembly of cyclotriguaiacylene derivatives , compounds with structural similarities to 1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol, has led to the development of extended organic frameworks through hydrogen bonding and C−H···π interactions. These frameworks have potential applications in the creation of novel materials with specific porosity and functionality, contributing to advancements in supramolecular chemistry and material engineering (Shi et al., 2010).

Green Chemistry

The green synthesis of tetrasubstituted imidazoles , leveraging principles of sustainability and efficiency, has been achieved using components structurally related to 1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol. This method emphasizes the importance of adopting environmentally friendly practices in chemical synthesis, reducing the use of harmful solvents and energy consumption, thus contributing to the broader goals of green chemistry (Rajkumar et al., 2015).

Corrosion Inhibition

The effects of substituent groups on imidazole rings, similar to those in 1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol, on corrosion inhibition efficacy have been studied. These derivatives demonstrate significant potential as corrosion inhibitors for mild steel in acidic solutions, suggesting applications in protecting industrial materials and infrastructure from corrosion-related damage (Prashanth et al., 2021).

Safety and Hazards

The safety and hazards of this compound would depend on its exact structure and properties. Some imidazole derivatives can be harmful if inhaled, in contact with skin, or if swallowed .

Future Directions

The future directions for this compound would depend on its potential applications. Imidazole derivatives are a rich area of study in medicinal chemistry, with potential uses in the development of new pharmaceuticals .

properties

IUPAC Name

1-[1-(2-methoxyethyl)benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-9(15)12-13-10-5-3-4-6-11(10)14(12)7-8-16-2/h3-6,9,15H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFKEENUHONSOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CCOC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol

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